molecular formula C18H15N3O4S2 B2820242 (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 391896-63-2

(E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2820242
CAS RN: 391896-63-2
M. Wt: 401.46
InChI Key: OXRWGHGUQURODU-VQHVLOKHSA-N
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Description

(E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as ETNA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ETNA belongs to the class of acrylamide derivatives, which have been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.

Mechanism of Action

The mechanism of action of (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is not fully understood; however, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammatory responses.
Biochemical and Physiological Effects:
(E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory responses. (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has also been reported to exhibit antioxidant activity, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

(E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has some limitations, including its low solubility in water and limited availability.

Future Directions

Future research on (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide should focus on elucidating its mechanism of action and exploring its therapeutic potential in various diseases, including cancer, inflammation, and infectious diseases. Moreover, the development of novel analogs of (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide with improved pharmacological properties may lead to the discovery of more potent and selective drugs. Finally, the use of (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide as a tool for studying the role of MMPs and NF-κB in disease pathogenesis may provide valuable insights into the development of new therapeutic strategies.

Synthesis Methods

The synthesis of (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide involves the condensation reaction between 4-ethoxybenzaldehyde and 2-aminothiazole in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then reacted with 5-nitro-2-thiophenecarboxylic acid in the presence of N,N-dimethylformamide and triethylamine to yield the final product, (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide. The purity and yield of the product can be improved by recrystallization from ethanol.

Scientific Research Applications

(E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been reported to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.

properties

IUPAC Name

(E)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-2-25-13-5-3-12(4-6-13)15-11-26-18(19-15)20-16(22)9-7-14-8-10-17(27-14)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRWGHGUQURODU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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